molecular formula C12H27NO B4974174 6-(isobutylamino)-2-methyl-2-heptanol

6-(isobutylamino)-2-methyl-2-heptanol

Cat. No.: B4974174
M. Wt: 201.35 g/mol
InChI Key: XQYGYFPCJYWXTF-UHFFFAOYSA-N
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Description

6-(isobutylamino)-2-methyl-2-heptanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.209264485 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Structure and Dielectric Relaxation

The dielectric properties of isomeric octanols, including 2-methyl-6-heptanols, have been extensively studied. Research has focused on the effect of ions on the H-bond association in these compounds and their impact on liquid structure and dielectric relaxation. These studies are crucial for understanding the molecular interactions and physical properties of substances like 6-(isobutylamino)-2-methyl-2-heptanol (Hofer & Johari, 1991); (Dannhauser & Flueckinger, 1970).

Chemical Synthesis and Analytical Chemistry

This compound and similar compounds have been synthesized for various purposes, including the study of their reaction mechanisms and properties. For example, the synthesis of different isobutylaminocyclotetraphosphazenes, which involves compounds similar to this compound, has been explored for creating new chemical structures (Balcı et al., 2018). Additionally, these compounds are also studied in the context of atomic absorption spectrometry, demonstrating their relevance in analytical chemistry (Kauppinen & Smolander, 1994).

Pressure and Temperature Effects on Physical Properties

The impact of pressure and temperature on the permittivity of heptanol isomers, including those structurally similar to this compound, has been a subject of study. These investigations are significant for understanding how environmental conditions influence the physical properties of such compounds (Vij et al., 1981).

Biochemical Applications and Pharmacological Studies

Some research has focused on the biochemical and pharmacological aspects of compounds related to this compound. For example, studies on the effects of certain amines, including heptaminol (related to this compound), on catecholamine uptake and release in cultured cells have provided insights into their potential biochemical and pharmacological applications (Delicado et al., 1990).

Properties

IUPAC Name

2-methyl-6-(2-methylpropylamino)heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-10(2)9-13-11(3)7-6-8-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGYFPCJYWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.